molecular formula C6H3ClF2N2O2 B12973722 5-Chloro-2-(difluoromethyl)-3-nitropyridine

5-Chloro-2-(difluoromethyl)-3-nitropyridine

Cat. No.: B12973722
M. Wt: 208.55 g/mol
InChI Key: BARQQFGPGDCFIN-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-3-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-3-nitropyridine typically involves multiple steps starting from readily available precursors. One common method involves the chlorination of 2-aminopyridine, followed by nitration and subsequent introduction of the difluoromethyl group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yields and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The industrial methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(difluoromethyl)-3-nitropyridine is unique due to the presence of both the difluoromethyl and nitro groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3ClF2N2O2

Molecular Weight

208.55 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)-3-nitropyridine

InChI

InChI=1S/C6H3ClF2N2O2/c7-3-1-4(11(12)13)5(6(8)9)10-2-3/h1-2,6H

InChI Key

BARQQFGPGDCFIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)F)Cl

Origin of Product

United States

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